(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In transmetalation, the organoboron compound, such as this compound, transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial for forming carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse chemical reactions and biological processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the conditions of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a hydroxyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine-substituted compounds, and various substituted phenylboronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules, including natural products and polymers .
Biology and Medicine
In biology and medicine, this compound is used as an intermediate in the synthesis of bioactive molecules. It has applications in the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in high-performance materials .
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the cyano group.
Uniqueness
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which confer enhanced reactivity and stability compared to its analogs. This makes it a more versatile and valuable reagent in various chemical transformations .
Properties
IUPAC Name |
[3-cyano-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAWCWPRYNDDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718338 |
Source
|
Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212021-62-9 |
Source
|
Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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